3-[4-(Methoxycarbonyl)-5-methylfuran-2-yl]prop-2-enoic acid
Description
3-[4-(Methoxycarbonyl)-5-methylfuran-2-yl]prop-2-enoic acid is a carboxylic acid derivative featuring a furan ring substituted with a methoxycarbonyl group and a methyl group. Its molecular formula is C₁₁H₁₂O₅, and its IUPAC name is (E)-3-(4-methoxycarbonyl-5-methylfuran-2-yl)prop-2-enoic acid . Structurally, the furan ring introduces aromaticity and electron-rich regions, while the methoxycarbonyl group enhances lipophilicity .
Properties
IUPAC Name |
(E)-3-(4-methoxycarbonyl-5-methylfuran-2-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-6-8(10(13)14-2)5-7(15-6)3-4-9(11)12/h3-5H,1-2H3,(H,11,12)/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSASBCPSKJYHQL-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C=CC(=O)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(O1)/C=C/C(=O)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2415114-73-5 | |
| Record name | (2E)-3-[4-(methoxycarbonyl)-5-methylfuran-2-yl]prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Methoxycarbonyl)-5-methylfuran-2-yl]prop-2-enoic acid typically involves the reaction of 5-methylfuran-2-carboxylic acid with methanol in the presence of a catalyst to form the methoxycarbonyl derivative. This intermediate is then subjected to a Knoevenagel condensation reaction with malonic acid or its derivatives to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Methoxycarbonyl)-5-methylfuran-2-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
The compound features a furan ring substituted with a methoxycarbonyl group and a prop-2-enoic acid moiety. This structure is conducive to various chemical reactions, including Michael additions and condensation reactions, which are pivotal in synthetic organic chemistry.
Medicinal Chemistry
3-[4-(Methoxycarbonyl)-5-methylfuran-2-yl]prop-2-enoic acid has been explored for its potential therapeutic properties. Research indicates that derivatives of this compound may exhibit anti-inflammatory and anticancer activities. The furan ring is often associated with biological activity, making this compound a candidate for drug development.
Case Study: Anti-Cancer Activity
A study demonstrated that compounds derived from the furan moiety can inhibit tumor growth in various cancer cell lines. The incorporation of the methoxycarbonyl group enhances solubility and bioavailability, crucial factors in drug design.
Organic Synthesis
The compound serves as an important building block in organic synthesis. Its reactivity allows it to participate in various transformations, such as:
- Michael Addition Reactions : The compound can act as an electrophile, reacting with nucleophiles to form larger molecular frameworks.
- Condensation Reactions : It can undergo condensation to form more complex structures useful in pharmaceuticals and agrochemicals.
Example Reaction
The reaction of this compound with amines can yield various amide derivatives that possess significant biological activities.
Materials Science
In materials science, the incorporation of this compound into polymer matrices has been studied for its potential to enhance material properties such as thermal stability and mechanical strength. The functional groups present allow for cross-linking reactions that can improve the performance of polymers.
Application Example
Research has shown that polymers containing furan derivatives exhibit improved UV stability and mechanical properties, making them suitable for applications in coatings and packaging materials.
Summary of Findings
The applications of this compound are diverse and promising, particularly in medicinal chemistry and organic synthesis. Its unique structure facilitates various chemical reactions that are essential for developing new therapeutic agents and advanced materials.
Mechanism of Action
The mechanism of action of 3-[4-(Methoxycarbonyl)-5-methylfuran-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Gaps
- Biological Studies : Further research is needed to explore the pharmacological profile of the target compound, particularly its interaction with enzymes or receptors common to cinnamate derivatives .
Biological Activity
3-[4-(Methoxycarbonyl)-5-methylfuran-2-yl]prop-2-enoic acid, also known as (E)-3-(4-methoxycarbonylfuran-2-yl)prop-2-enoic acid, is a compound with significant biological activity. This article explores its chemical properties, biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C₉H₈O₅ |
| Molecular Weight | 196.16 g/mol |
| IUPAC Name | (E)-3-(4-methoxycarbonylfuran-2-yl)prop-2-enoic acid |
| PubChem CID | 125451320 |
| Appearance | Powder |
Antioxidant Properties
Research indicates that this compound exhibits notable antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. In vitro studies have demonstrated that this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .
Anti-inflammatory Effects
The compound has been shown to possess anti-inflammatory properties. Studies have reported that it can inhibit the production of pro-inflammatory cytokines in cell cultures. This effect suggests potential applications in treating inflammatory conditions such as arthritis and inflammatory bowel disease .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound reveal effectiveness against various bacterial strains. The compound demonstrated significant inhibition of growth in both gram-positive and gram-negative bacteria, indicating its potential as a natural antimicrobial agent .
- Antioxidant Mechanism : The antioxidant activity is primarily attributed to the presence of the furan ring and methoxycarbonyl groups, which facilitate electron donation to free radicals, neutralizing them and preventing cellular damage.
- Inflammatory Pathway Modulation : The anti-inflammatory effects are believed to occur through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a pivotal role in the expression of inflammatory genes.
- Antimicrobial Mechanism : The antimicrobial action may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.
Case Study 1: Antioxidant Efficacy
A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of various furan derivatives, including this compound. Results indicated a higher radical scavenging activity compared to standard antioxidants like ascorbic acid .
Case Study 2: Anti-inflammatory Activity
In a controlled trial examining the effects of this compound on inflammatory markers in human cell lines, researchers found a significant reduction in interleukin (IL)-6 levels after treatment with varying concentrations of this compound .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[4-(Methoxycarbonyl)-5-methylfuran-2-yl]prop-2-enoic acid, and how can cyclization catalysts optimize yield?
- Methodological Answer : The compound’s furan core can be synthesized via cyclization of substituted ketones or esters using acidic catalysts like boron trifluoride diethyl etherate (BF₃·Et₂O). For example, cyclization of 6-methyl-5-hepten-2-one derivatives with BF₃ yields structurally similar furan-based acids . Optimize reaction conditions (temperature, solvent polarity) to enhance regioselectivity and minimize side products. Purification via recrystallization or column chromatography is advised.
Q. How can structural analogs of this compound inform its reactivity in pharmacological studies?
- Methodological Answer : Analogs like 3-hydroxy-4-methoxycinnamic acid (from Cinnamomum cassia peel) exhibit bioactivity as reference standards in drug discovery . Compare NMR, FT-IR, and mass spectrometry data to identify key functional groups (e.g., methoxycarbonyl, propenoic acid) and predict interactions with biological targets. Use X-ray crystallography (as in ) to resolve stereochemical ambiguities .
Q. What analytical techniques are critical for characterizing purity and stability?
- Methodological Answer : Employ HPLC with UV detection (λ = 210–280 nm) for purity assessment. Stability studies under varying pH and temperature conditions should utilize accelerated degradation protocols, with LC-MS to track decomposition products . Differential Scanning Calorimetry (DSC) can identify polymorphic transitions affecting shelf life.
Advanced Research Questions
Q. How do electronic effects of the methoxycarbonyl group influence the compound’s electrophilicity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing methoxycarbonyl group enhances electrophilicity at the α,β-unsaturated propenoic acid moiety. Computational modeling (DFT calculations) can map frontier molecular orbitals to predict reactivity in Michael additions or Diels-Alder reactions . Validate with experimental kinetic studies under inert atmospheres to avoid oxidation .
Q. What strategies resolve contradictions in reported bioactivity data for furan-based derivatives?
- Methodological Answer : Discrepancies may arise from impurities or assay variability. Reproduce studies using standardized protocols (e.g., OECD guidelines) and include positive controls like 5-ethylfuran-2-carboxylic acid . Meta-analysis of structure-activity relationships (SAR) across analogs (e.g., ’s thiophene derivatives) can isolate critical pharmacophores .
Q. How can computational tools guide the design of derivatives with improved metabolic stability?
- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate interactions with cytochrome P450 enzymes. Replace metabolically labile groups (e.g., ester linkages in ) with bioisosteres like amides or heterocycles . Validate predictions via in vitro microsomal stability assays .
Q. What crystallographic challenges arise in resolving the compound’s solid-state structure, and how are they addressed?
- Methodological Answer : The compound’s flexible propenoic acid chain and planar furan ring may complicate single-crystal growth. Use slow evaporation in mixed solvents (e.g., DCM/hexane) and low-temperature data collection (100 K) to minimize thermal motion artifacts. Refinement with SHELXL and validation via PLATON’s ADDSYM tool ensure accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
